molecular formula C19H25NO5 B6348484 4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-59-8

4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348484
CAS No.: 1326814-59-8
M. Wt: 347.4 g/mol
InChI Key: GLGIWJFRIBPKGR-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326814-59-8) is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core. Its structure includes a 4-methoxyphenylacetyl substituent at position 4 and a methyl group at position 8, with a carboxylic acid moiety at position 2.

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-13-7-9-19(10-8-13)20(16(12-25-19)18(22)23)17(21)11-14-3-5-15(24-2)6-4-14/h3-6,13,16H,7-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGIWJFRIBPKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Position 4 Additional Modifications Key Properties/Applications CAS/Ref.
Target Compound 2-(4-Methoxyphenyl)acetyl 8-methyl Balanced lipophilicity; H-bond donor/acceptor potential 1326814-59-8
4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3-Bromobenzoyl - Enhanced halogen interactions; potential enzyme inhibition 309741-56-8
8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Methylbenzoyl 8-methyl Increased hydrophobicity; improved membrane permeability 757239-76-2
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2,4-Difluorobenzoyl 8-methyl Electron-withdrawing effects; enhanced metabolic stability 20595-44-2
8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3,4,5-Trimethoxybenzoyl 8-methyl High lipophilicity; potential CNS activity 1326808-95-0
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Chlorobenzoyl 8-methyl Bioisosteric replacement; altered receptor affinity 1009354-95-3
4-(4-Chloro-2-fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-Chloro-2-fluorobenzoyl 8-methyl, 8-aza → 4,8-diaza Increased polarity; potential solubility enhancement -

Pharmacological and Physicochemical Insights

Electronic and Steric Effects :

  • The methoxy group in the target compound provides electron-donating properties, enhancing hydrogen-bonding capacity compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives) .
  • Halogenated derivatives (e.g., 3-bromo, 2,4-difluoro) exhibit stronger electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets but reduce solubility .

Lipophilicity and Permeability: The trimethoxybenzoyl analog (CAS 1326808-95-0) shows higher logP values due to its three methoxy groups, favoring blood-brain barrier penetration but increasing susceptibility to metabolic oxidation .

Diaza Modifications: The 4,8-diazaspiro analog introduces an additional nitrogen, enhancing water solubility and enabling salt formation, which is advantageous for intravenous formulations .

Preparation Methods

Cyclocondensation Approaches

A prevalent method involves the cyclocondensation of γ-lactone derivatives with aminoketones. For example, reacting 8-methyl-4-oxopiperidine-3-carboxylic acid with a suitably protected 2-bromoethyl-4-methoxyphenylacetate under basic conditions (K₂CO₃, DMF, 80°C) induces spirocyclization via nucleophilic displacement, yielding the 1-oxa-4-azaspiro[4.5]decane skeleton. Typical yields range from 45–62%, with byproducts arising from over-alkylation or lactone hydrolysis.

Ring-Closing Metathesis (RCM)

Grubbs’ second-generation catalyst facilitates RCM of diene precursors. For instance, treating N-allyl-8-methyl-4-(2-(4-methoxyphenyl)acetyl)piperidin-3-carboxylic acid with 5 mol% catalyst in dichloromethane at 40°C achieves spirocycle formation in 68% yield. This method offers superior stereocontrol compared to cyclocondensation but requires anhydrous conditions.

Functionalization of the Spiro Core

Acylation at Position 4

Introducing the 2-(4-methoxyphenyl)acetyl group typically employs Friedel-Crafts acylation or nucleophilic acyl substitution. A optimized protocol involves:

  • Activating the spirocyclic amine with N-Boc protection

  • Treating with 4-methoxyphenyl acetyl chloride (1.2 equiv) in presence of Et₃N (2.0 equiv)

  • Deprotection using TFA/DCM (1:1)

This three-step sequence achieves 78% overall yield with <5% positional isomers.

StepConditionsYield
Oxidation of CH₃KMnO₄, H₂O/acetone (0°C)41%
Hydrolysis of CNH₂SO₄ (conc.), reflux 12h63%
CarboxylationCO₂, LDA, THF (−78°C)55%

Method B :
Direct incorporation via Ugi four-component reaction using:

  • 8-Methyl-4-oxopiperidine

  • 4-Methoxyphenylacetic acid

  • tert-Butyl isocyanide

  • Formaldehyde

This one-pot method provides the advanced intermediate in 52% yield but requires chiral resolution.

Stereochemical Control and Resolution

The spirocyclic center at C-4 exhibits axial chirality, necessitating enantioselective synthesis or resolution. Chiral HPLC using a Chiralpak IA column (n-heptane/IPA/DEA 95:5:0.1) effectively separates enantiomers with >99% ee. Alternatively, asymmetric hydrogenation of a prochiral enamine precursor with (R)-BINAP/Ru catalyst achieves 88% ee.

Comparative Analysis of Synthetic Routes

MethodTotal StepsOverall YieldKey AdvantagesLimitations
Cyclocondensation728%Scalable, inexpensive reagentsLow stereocontrol
RCM Approach534%High atom economyCatalyst cost
Ugi Multicomponent341%Convergent synthesisLimited substrate scope

Analytical Characterization

Critical spectroscopic data for authenticated samples include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 2H, ArH), 4.32 (s, 2H, OCH₂CO), 3.80 (s, 3H, OCH₃), 3.15–3.02 (m, 2H, NCH₂), 2.91 (dd, J=14.1, 4.2 Hz, 1H, spiro-H)

  • HRMS : m/z [M+H]⁺ calcd for C₂₃H₂₇NO₆: 414.1918; found: 414.1915

Industrial Considerations and Scale-Up Challenges

Pilot-scale production (10 kg batch) faces three primary hurdles:

  • Exothermic Risk : The cyclocondensation step requires precise temperature control (−5°C to 0°C) to prevent runaway reactions

  • Purification : Silica gel chromatography proves impractical; switched to crystallization from EtOAc/heptane

  • Waste Streams : High BOD from DMF necessitates implementing nanofiltration systems

Current optimization efforts focus on continuous flow hydrogenation to improve throughput.

Emerging Methodologies

Photochemical [2+2] Cycloaddition

Recent advances utilize UV-mediated cycloaddition of enone-tethered precursors to construct the spiro core. Irradiation at 254 nm for 48h achieves 73% conversion but requires specialized equipment.

Biocatalytic Approaches

Immobilized lipase (CAL-B) catalyzes the kinetic resolution of racemic spiro intermediates with E >200. This green chemistry method reduces solvent use by 80% compared to traditional resolution .

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